In Vivo Efficacy: GNE-555 Achieves Comparable Tumor Growth Inhibition at <50% of GDC-0349 Dose
GNE-555 (compound 20) demonstrated equivalent tumor growth inhibition efficacy to the clinical candidate GDC-0349 in a 14-day PC3 prostate cancer xenograft study while being administered at less than half the dose [1]. This indicates substantially improved in vivo potency on a per-milligram basis, translating to potentially lower compound consumption and reduced cost per efficacy unit for procurement decisions.
| Evidence Dimension | In vivo tumor growth inhibition efficacy |
|---|---|
| Target Compound Data | Comparable tumor growth inhibition to GDC-0349 at <50% of the GDC-0349 dose |
| Comparator Or Baseline | GDC-0349 (THQ-based mTOR inhibitor, clinical candidate) |
| Quantified Difference | Similar efficacy achieved at less than half the dose (<50% dose requirement) |
| Conditions | 14-day tumor growth inhibition study in PC3 prostate cancer xenograft model |
Why This Matters
For procurement planning, this translates to potentially half the compound mass required to achieve equivalent in vivo pharmacodynamic outcomes, directly impacting budgeting and experimental scale-up calculations.
- [1] CORE. GNE-555 displayed similar efficacy at less than half the dose of GDC-0349 in a 14-day tumor growth inhibition study. Research Output. View Source
